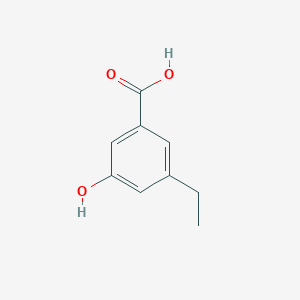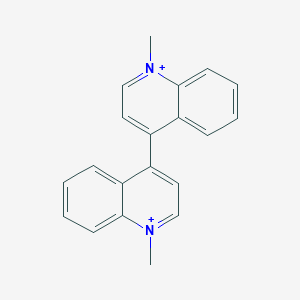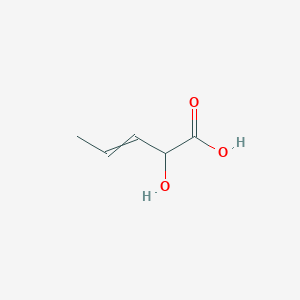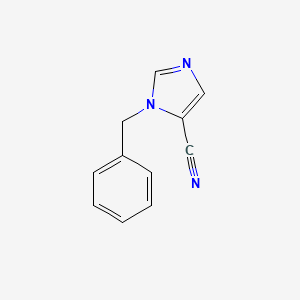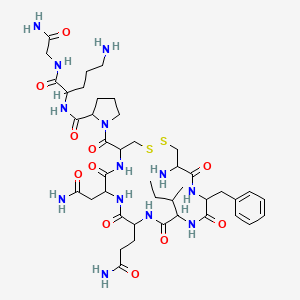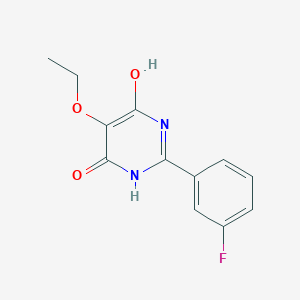
5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a hydroxy group attached to a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a fluorophenylboronic acid reacts with the pyrimidinone core in the presence of a palladium catalyst and a base.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the hydroxyl group on the pyrimidinone core is reacted with ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 5-ethoxy-2-(3-fluorophenyl)-4-oxo-1H-pyrimidin-6-one.
Reduction: Formation of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-ol.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
科学的研究の応用
5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 5-Ethoxy-2-(4-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one
- 5-Ethoxy-2-(3-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one
- 5-Ethoxy-2-(3-bromophenyl)-4-hydroxy-1H-pyrimidin-6-one
Uniqueness
5-Ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C12H11FN2O3 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC名 |
5-ethoxy-2-(3-fluorophenyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11FN2O3/c1-2-18-9-11(16)14-10(15-12(9)17)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15,16,17) |
InChIキー |
ASNNARWGWOZDRJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=C(NC1=O)C2=CC(=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


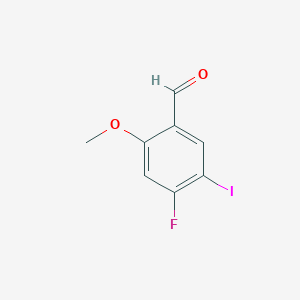
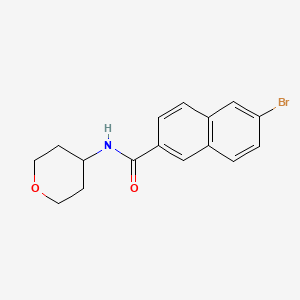
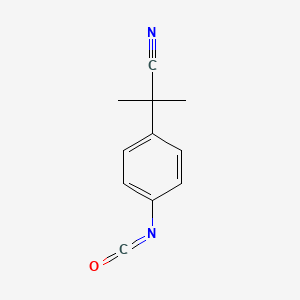

![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
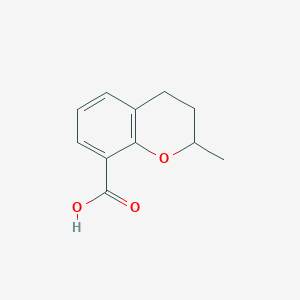
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)

